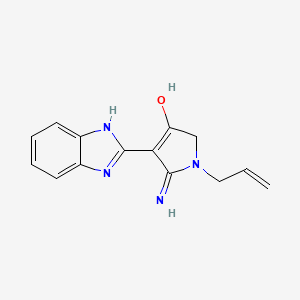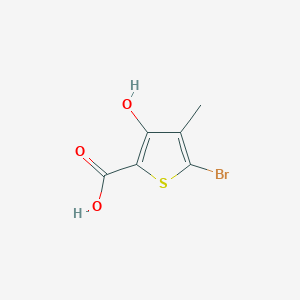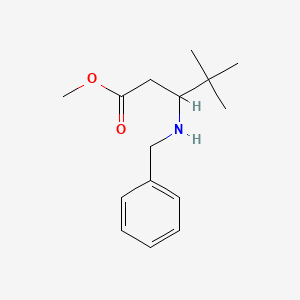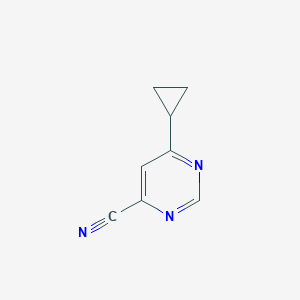![molecular formula C18H13ClN2O4S B14879673 N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)
N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a chlorophenyl group and a dioxothiazolidinone moiety in its structure contributes to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin typically involves the reaction of 4-chloroaniline with a suitable thiazolidinone precursor under controlled conditions. One common method includes the condensation of 4-chloroaniline with 2,4-thiazolidinedione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted thiazolidinone derivatives
Applications De Recherche Scientifique
Chemistry
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is used as a building block in the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
The compound’s anti-inflammatory and antimicrobial properties have been explored for therapeutic applications. It has been investigated as a potential treatment for bacterial infections and inflammatory diseases.
Industry
In the industrial sector, (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it valuable for creating new active ingredients.
Mécanisme D'action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated metabolic pathway. This inhibition can lead to the suppression of disease-related processes, such as inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group exhibit similar chemical reactivity and biological activities.
Uniqueness
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin stands out due to its combined structural features of a chlorophenyl group and a dioxothiazolidinone moiety. This unique combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H13ClN2O4S |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H13ClN2O4S/c19-12-5-7-13(8-6-12)20-16(22)10-25-14-4-2-1-3-11(14)9-15-17(23)21-18(24)26-15/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9- |
Clé InChI |
QLVKXDSLQGSFMA-DHDCSXOGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
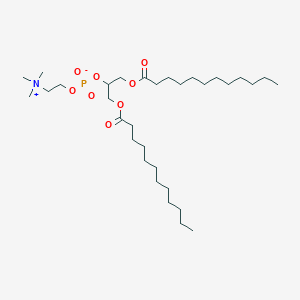
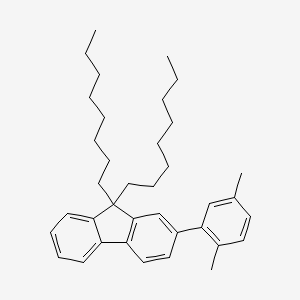



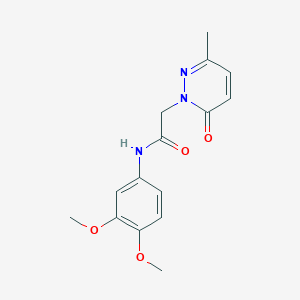
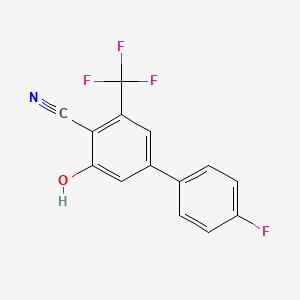
![2-[(4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B14879648.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
